

Adenosine monophosphate structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to **Adenosine Monophosphate** (AMP): Structure, Properties, and Biological Roles

Introduction

Adenosine monophosphate (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide essential to all known forms of life.^[1] It is a monomeric unit of RNA and plays a critical role in cellular metabolism and signaling.^{[2][3]} Composed of the purine base adenine, the pentose sugar ribose, and a single phosphate group, AMP is a key regulator of cellular energy homeostasis and acts as a signaling molecule in various pathways.^{[1][3]} This guide provides a comprehensive technical overview of AMP's structure, chemical properties, biological significance, and the experimental methodologies used for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

Adenosine monophosphate is an ester of phosphoric acid and the nucleoside adenosine.^[1] Its structure is comprised of three distinct components:

- An Adenine Base: A purine nucleobase (6-aminopurine).
- A Ribose Sugar: A five-carbon pentose sugar.

- A Phosphate Group: A single phosphate group is attached to the 5'-carbon of the ribose sugar via a phosphoester bond.[3]

The chemical formula for **adenosine monophosphate** is $C_{10}H_{14}N_5O_7P$. [4][5]

Physicochemical Properties

The chemical and physical properties of AMP are critical to its biological function and analytical detection. It typically appears as a white crystalline powder.[1][6] A summary of its key quantitative properties is presented below.

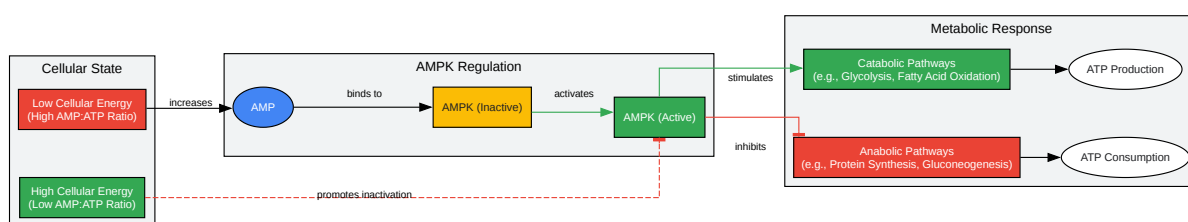
Property	Value	Reference(s)
Molar Mass	347.22 g/mol	[1][4]
Appearance	White crystalline powder	[1]
Melting Point	178 to 185 °C; 196 to 200 °C (decomposes)	[1][5]
Density	2.32 g/mL	[1]
pKa (Dissociation Constants)	0.9, 3.8, 6.1 3.8, 6.2	[1][5]
Solubility	Water: 10,000 mg/L (at 20°C)	[5][7]
	Solubility (mole fraction x 10 ³)	
	at different temperatures: -	
	288.15 K: 4.89 - 330.15 K:	
	15.61	
Methanol: - 288.15 K: 0.043 - 330.15 K: 0.122		[7]
Ethanol: - 288.15 K: 0.015 - 330.15 K: 0.041		[7]
Acetic Acid: - 288.15 K: 0.207 - 330.15 K: 0.495		[7]
UV Absorbance (λ _{max})	259 nm 257 nm (at pH 1) 259 nm (at pH 7)	[8][9]

Key Signaling Pathways Involving AMP

AMP is a crucial molecule in several intracellular signaling cascades, primarily as an indicator of cellular energy status and as a product of second messenger degradation.

The AMP-Activated Protein Kinase (AMPK) Pathway

The 5' **adenosine monophosphate**-activated protein kinase (AMPK) is a master sensor of cellular energy levels.[1] When cellular energy is low, characterized by an increasing ratio of AMP to ATP, AMP binds to and activates AMPK.[1] This activation triggers a metabolic switch: catabolic pathways that generate ATP are stimulated, while anabolic pathways that consume ATP are inhibited to restore energy balance.[1]

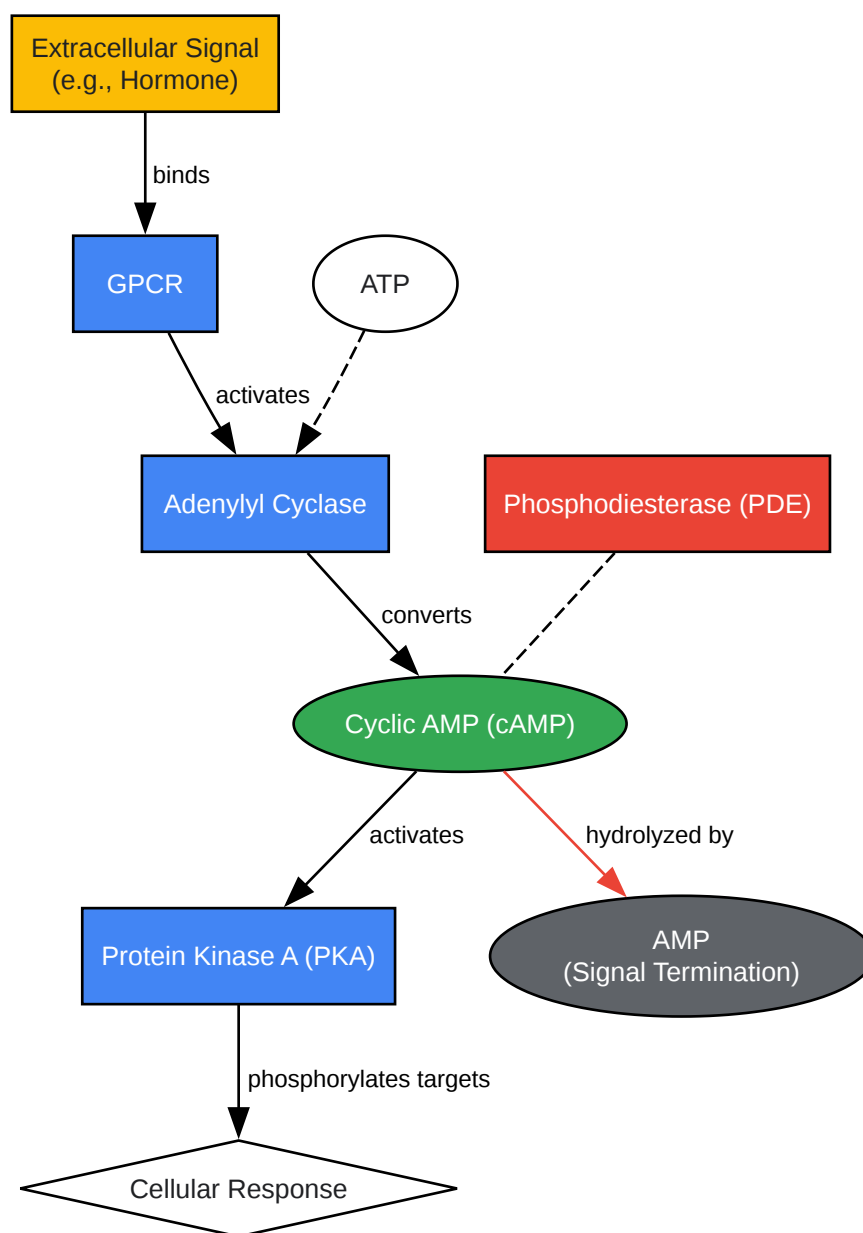


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Caption: The AMPK signaling pathway, a key regulator of cellular energy.

Role in the Cyclic AMP (cAMP) Signaling Pathway

AMP is the inactive product resulting from the degradation of the second messenger cyclic AMP (cAMP).[10] Extracellular signals, such as hormones, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to convert ATP into cAMP.[11] cAMP then activates protein kinase A (PKA) to elicit a cellular response.[12] The signal is terminated when phosphodiesterase (PDE) enzymes hydrolyze cAMP to AMP.[11]



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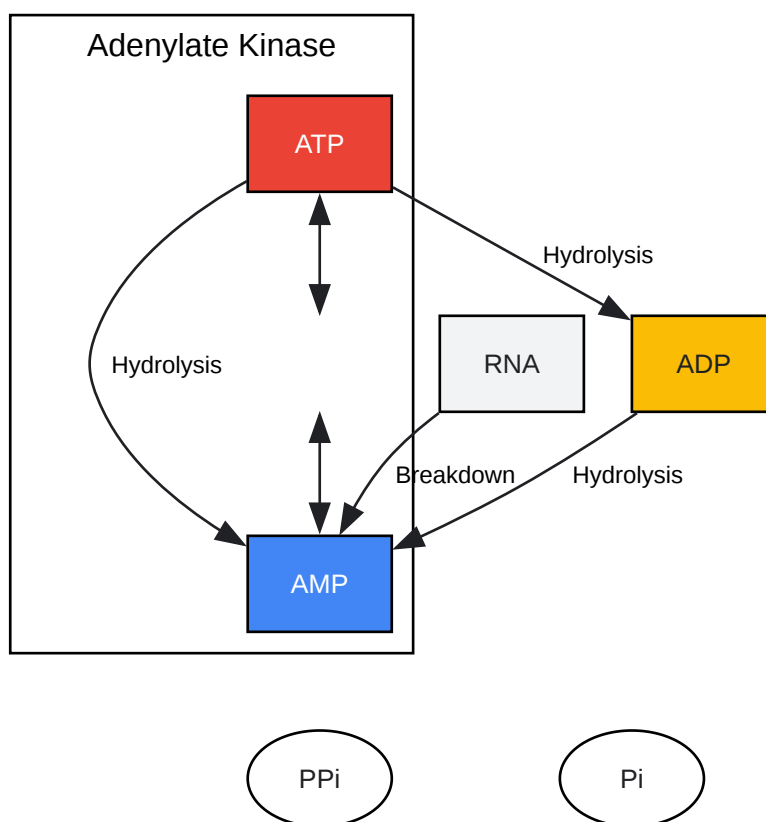
Caption: Overview of the cAMP signaling pathway and its termination to AMP.

Metabolic Significance and Interconversion

AMP stands at the crossroads of cellular energy metabolism. It can be generated from adenosine diphosphate (ADP) or ATP and can be re-phosphorylated to regenerate the cellular energy currency.

Key reactions include:

- From ATP: Hydrolysis of ATP to AMP and pyrophosphate (PPi).[2]
- From ADP: The enzyme adenylate kinase (myokinase) catalyzes the reversible reaction $2 \text{ ADP} \leftrightarrow \text{ATP} + \text{AMP}$. [1][2] This reaction is crucial for energy homeostasis in tissues with high energy turnover, such as muscle.
- From RNA: The breakdown of RNA during cellular processes yields nucleoside monophosphates, including AMP.[1]



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Caption: Metabolic interconversions of AMP, ADP, and ATP.

Experimental Protocols for AMP Analysis

Accurate quantification and characterization of AMP are essential for research. Below are summaries of established experimental protocols.

Quantification of AMP using High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the simultaneous, sensitive, and rapid quantification of AMP, ADP, and ATP from cellular extracts.[\[13\]](#)

- I. Sample Preparation (Cellular Extraction):
 - Culture human bronchial epithelial cells (or other cells of interest) to the desired confluency.
 - Remove the culture medium and wash the cells with a cold phosphate-buffered saline (PBS) solution.
 - Perform direct cell lysis and nucleotide extraction by adding a cold acid solution (e.g., perchloric acid) directly to the culture plate.
 - Scrape the cells and collect the lysate.
 - Neutralize the extract with a base (e.g., potassium hydroxide).
 - Centrifuge the sample to pellet the precipitated salts and cellular debris.
 - Collect the supernatant for HPLC analysis.[\[13\]](#)
- II. Chromatographic Conditions:
 - HPLC System: An HPLC system equipped with a UV detector.
 - Column: A reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 μ m particle size).[\[13\]](#)
 - Mobile Phase: An isocratic elution using an aqueous buffer such as 50 mM potassium dihydrogen phosphate, adjusted to a specific pH (e.g., 6.80).[\[13\]](#)
 - Flow Rate: A constant flow rate, typically around 0.5 mL/min.
 - Temperature: Maintain the column at a constant temperature (e.g., 25°C).

- III. Detection and Quantification:

- Detection: Monitor the column eluent using a UV detector at a wavelength of 254 nm or 259 nm.[8][13]
- Quantification: Create a standard curve using known concentrations of pure AMP. The concentration of AMP in the sample is determined by comparing its peak area to the standard curve.[13]

Determination of AMP Solubility

This protocol describes a synthetic method using a laser monitoring technique to determine the solubility of AMP in various solvents at different temperatures.[7]

- I. Materials and Apparatus:

- AMP Sample: High-purity (e.g., >99%) AMP powder, dried to remove moisture.[7]
- Solvents: High-purity solvents (e.g., water, methanol, ethanol).
- Apparatus: A jacketed glass vessel for temperature control, a magnetic stirrer, a precision digital thermometer (± 0.01 K), a laser monitoring system, and an analytical balance (± 0.0001 g).[7]

- II. Experimental Procedure:

- Accurately weigh and transfer a predetermined mass of AMP and the chosen solvent into the glass vessel.
- Stir the mixture continuously to ensure suspension.
- Control the temperature of the vessel using a circulating water bath.
- Direct a laser beam through the suspension and measure the intensity of the transmitted light with a detector. Initially, the undissolved solid particles will scatter the light, resulting in low transmitted intensity.
- Slowly increase the temperature of the solution. The solid AMP will gradually dissolve.

- The dissolution point (saturation temperature) is identified as the temperature at which the intensity of the transmitted laser light sharply increases, indicating that all solid particles have dissolved.[7]
- Repeat the measurement at various solute-to-solvent mass ratios to determine solubility across a range of temperatures.
- III. Data Analysis:
 - Calculate the mole fraction solubility at each determined saturation temperature.
 - The data can be correlated using thermodynamic models, such as the modified Apelblat equation, to describe the relationship between solubility and temperature.[7]

Conclusion

Adenosine monophosphate is far more than a simple structural component of RNA. Its central position in cellular energy metabolism, coupled with its role in critical signaling pathways like the AMPK and cAMP systems, makes it a molecule of immense interest in biochemistry, cell biology, and pharmacology. The ability to accurately measure and characterize AMP using robust experimental protocols is fundamental for advancing research into metabolic disorders, cancer, and the development of novel therapeutic agents that target these essential cellular processes.

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- To cite this document: BenchChem. [Adenosine monophosphate structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665025#adenosine-monophosphate-structure-and-chemical-properties]

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